molecular formula C6HCl2F3 B8673385 Benzene, dichlorotrifluoro- CAS No. 29758-89-2

Benzene, dichlorotrifluoro-

Cat. No. B8673385
Key on ui cas rn: 29758-89-2
M. Wt: 200.97 g/mol
InChI Key: CTRGSLIFGHNENA-UHFFFAOYSA-N
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Patent
US05565612

Procedure details

20 g (0.16 mol) of sodium sulfite and 40 g of sodium chloride are added to a solution of 82 g (0.2 mol) of copper sulfate pentahydrate to precipitate copper(I) chloride, which is dissolved in 100 ml of concentrated hydrochloric acid. 48.3 g (0.266 mol) of 2-chloro-3,4,5trifluoroaniline/5-chloro-2,3,4-trifluoroaniline (ratio 78:22 according to NMR) are added to this solution with stirring. The mixture is cooled to 10° C., and a solution of 30 g (0.352 mol) of potassium nitrite in 60 g of water is added dropwise. During the addition, the temperature of the mixture is maintained below 20° C. After the end of the metered addition, stirring is continued for 1 hour and then the mixture is heated at 80° C. for 30 min, then cooled and rendered alkaline with sodium hydroxide solution. The mixture of products is prepurified by steam distillation. The oily phase which separates out in the distillate is separated off and subjected to fractional distillation (41 g). 32.3 g (0,161 mol, 60%) are obtained of a 75:25 mixture of 1,2-dichloro-3,4,5-trifluorobenzene and 1,5-dichloro-2,3,4-trifluorobenzene.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
catalyst
Reaction Step One
Name
2-chloro-3,4,5trifluoroaniline 5-chloro-2,3,4-trifluoroaniline
Quantity
48.3 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
60 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].[Cl-:7].[Na+].[Cl:9][C:10]1[C:16]([F:17])=[C:15]([F:18])[C:14]([F:19])=[CH:13][C:11]=1N.[Cl:20][C:21]1[C:22]([F:30])=[C:23]([F:29])[C:24]([F:28])=[C:25]([CH:27]=1)N.N([O-])=O.[K+].[OH-].[Na+]>O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[Cl:20][C:11]1[CH:13]=[C:14]([F:19])[C:15]([F:18])=[C:16]([F:17])[C:10]=1[Cl:9].[Cl:7][C:25]1[CH:27]=[C:21]([Cl:20])[C:22]([F:30])=[C:23]([F:29])[C:24]=1[F:28] |f:0.1.2,3.4,5.6,7.8,9.10,12.13.14.15.16.17.18|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
40 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
82 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
2-chloro-3,4,5trifluoroaniline 5-chloro-2,3,4-trifluoroaniline
Quantity
48.3 g
Type
reactant
Smiles
ClC1=C(N)C=C(C(=C1F)F)F.ClC=1C(=C(C(=C(N)C1)F)F)F
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
N(=O)[O-].[K+]
Name
Quantity
60 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate copper(I) chloride, which
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 100 ml of concentrated hydrochloric acid
ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the mixture is maintained below 20° C
ADDITION
Type
ADDITION
Details
After the end of the metered addition
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 80° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
The mixture of products
DISTILLATION
Type
DISTILLATION
Details
is prepurified by steam distillation
CUSTOM
Type
CUSTOM
Details
is separated off
DISTILLATION
Type
DISTILLATION
Details
subjected to fractional distillation (41 g)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=C(C(=C1)F)F)F)Cl
Name
Type
product
Smiles
ClC1=C(C(=C(C(=C1)Cl)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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